5-methoxy-6-nitro-2,3-dihydro-1H-indole
Overview
Description
5-Methoxy-6-nitro-2,3-dihydro-1H-indole is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a methoxy group (-OCH₃) at the 5-position and a nitro group (-NO₂) at the 6-position on the indole ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-6-nitro-2,3-dihydro-1H-indole typically involves the nitration of 5-methoxyindoline. The reaction conditions include the use of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as nitrating agents under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yield and purity. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-6-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of indole-5,6-dione derivatives.
Reduction: Reduction reactions typically yield 5-methoxy-2,3-dihydro-1H-indole derivatives.
Substitution: Substitution reactions can produce a variety of substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-6-nitro-2,3-dihydro-1H-indole has several scientific research applications across various fields:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: Indole derivatives, including this compound, exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
5-Methoxy-6-nitro-2,3-dihydro-1H-indole is compared with other similar indole derivatives, such as 5-methoxyindole and 6-nitroindole. Its uniqueness lies in the presence of both methoxy and nitro groups on the indole ring, which imparts distinct chemical and biological properties compared to other indole derivatives.
Comparison with Similar Compounds
5-Methoxyindole
6-Nitroindole
2,3-Dihydro-1H-indole
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Properties
IUPAC Name |
5-methoxy-6-nitro-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h4-5,10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJWZASEAYSGRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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